REACTION_CXSMILES
|
C([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9]C=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)(=O)C.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C([O:31][C:32](=[O:34])[CH3:33])(=O)C.[OH2:35]>C(O)(=O)C>[CH:16]1[CH:15]=[C:14]2[C:13]3[CH:12]=[CH:11][C:33]([C:32]([OH:31])=[O:34])=[CH:9][C:8]=3[C:7](=[O:35])[C:6]2=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
1020 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1075 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
TEMPERATURE
|
Details
|
This solid was warmed with N-sodium hydroxide (520 ml.)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The aqueous filtrate was washed three times with dichloromethane (3 × 60 ml.)
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam-bath
|
Type
|
FILTRATION
|
Details
|
The yellow product was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |